molecular formula C10H9BrFNO2 B1291306 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 688363-74-8

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1291306
CAS No.: 688363-74-8
M. Wt: 274.09 g/mol
InChI Key: LPEKDSIHOMODMZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core with distinct substituents:

  • Bromo at position 8 (C8)
  • Fluoro at position 6 (C6)
  • Dimethyl groups at the 2,2-positions of the oxazine ring.

Its molecular formula is C₁₀H₁₀BrFNO₂, with a molecular weight of 290.10 g/mol (CAS: 560082-53-3) . The compound is primarily used in medicinal chemistry as a building block for designing inhibitors targeting enzymes such as BRD4 and TRPV1 .

Synthesis Overview The synthesis of benzoxazinone derivatives typically involves cyclization of halogenated phenolic precursors with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) . For example, in -bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is synthesized from 2-amino-6-bromophenol and chloroacetyl chloride. Fluorination and dimethylation steps are subsequently introduced to achieve the target compound .

Properties

IUPAC Name

8-bromo-6-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c1-10(2)9(14)13-7-4-5(12)3-6(11)8(7)15-10/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKDSIHOMODMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC(=C2)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619187
Record name 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688363-74-8
Record name 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the benzoxazine ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoxazinones

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula CAS Number Key Applications/Properties
Target Compound 8-Br, 6-F, 2,2-dimethyl C₁₀H₁₀BrFNO₂ 560082-53-3 BRD4/TRPV1 inhibitors
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Br, 8-F C₈H₅BrFNO₂ 560082-53-3 Intermediate for fluorescent probes
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Br, 5-F C₈H₅BrFNO₂ 1029421-36-0 Antibacterial/anthelmintic studies
8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-... 8-Br, 6-SO₂CH₃, 2,2-dimethyl C₁₁H₁₂BrNO₄S 1820889-83-5 Electrophilic reactivity
6-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-NH₂, 2,2-dimethyl C₉H₁₁N₃O₂ 1002726-62-6 Organic synthesis intermediate
(a) Bromo and Fluoro Substituents
  • Bromine at C8 enhances electrophilicity and participates in halogen bonding, critical for enzyme inhibition (e.g., BRD4 IC₅₀ values of 1.99–2.96 μM in dimethyl-substituted derivatives) .
  • Fluorine at C6 improves metabolic stability and modulates lipophilicity, as seen in TRPV1-targeting derivatives .
(b) Dimethyl Groups at C2
  • The 2,2-dimethyl configuration increases steric bulk, enhancing binding to hydrophobic enzyme pockets. For example, in , dimethyl-substituted benzoxazinones showed higher affinity for BRD4 compared to non-methylated analogs .
(c) Sulfonyl and Amino Modifications
  • Methylsulfonyl groups (e.g., in CAS 1820889-83-5) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Amino substituents (e.g., 6-NH₂ in CAS 1002726-62-6) enable hydrogen bonding, expanding utility in peptide-mimetic drug design .

Role in Enzyme Inhibition

  • BRD4 Inhibition: Dimethyl-substituted benzoxazinones (e.g., compound 22 in ) exhibit IC₅₀ values <3 μM, outperforming pyrido-oxazinone analogs due to improved WPF shelf interactions .
  • TRPV1 Modulation : Derivatives like compound 11 () demonstrate sub-micromolar activity, attributed to fluorine-enhanced membrane permeability .

Biological Activity

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 688363-74-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H9BrFNO2, with a molecular weight of 274.09 g/mol. The compound features a benzo[b][1,4]oxazine ring structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a study focused on similar quinazolinone derivatives demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds exhibiting IC50 values in the range of 14.2 to 18.1 μM against cancer cell lines like A549 and MDA-MB-231 suggest that structural modifications can enhance antitumor efficacy .

The proposed mechanism of action for compounds like this compound involves the inhibition of key kinases such as CDK9. This inhibition can lead to apoptosis in cancer cells by disrupting normal cell cycle progression . In silico studies indicated that these compounds could effectively penetrate biological membranes and interact with target proteins involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzo[b][1,4]oxazine derivatives. Modifications at specific positions on the oxazine ring can significantly influence potency and selectivity towards various biological targets. For example, substituents at the R1 and R2 positions have been shown to enhance antitumor activity when optimized correctly .

Case Studies

StudyCompoundTargetIC50 (μM)Notes
8-Bromo-6-fluoro derivativeCDK914.2Significant inhibition observed
Related quinazolinonesA549 cells18.1Comparable to standard chemotherapy agents
Pyrazolo derivativesMDA-MB-231 cells17.0Potential lead compounds for further development

Pharmacokinetics and Drug-Likeness

In silico predictions suggest that this compound possesses favorable pharmacokinetic properties. Most derivatives comply with Lipinski's rule of five, indicating good oral bioavailability and low likelihood of drug-drug interactions due to minimal activity on cytochrome P450 enzymes .

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